Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate
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Overview
Description
Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate typically involves the following steps:
Formation of Azetidinone Core: The azetidinone core can be synthesized through the cyclization of appropriate β-lactam precursors. This often involves the use of reagents such as triethylamine and acetic anhydride.
Benzylation: The azetidinone core is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the azetidinone derivative with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
- Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
- Methyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate
Comparison: this compound is unique due to its azetidine core, which imparts distinct reactivity and biological properties compared to piperazine derivatives. The presence of the benzyl group further enhances its chemical and biological profile .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-(1-benzyl-3-oxoazetidin-2-yl)acetate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)8-12-13(16)10-15(12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
LTFXSZSLDISSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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